B1574249 D-JNKI-1

D-JNKI-1

Cat. No. B1574249
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-JNKI-1 is a cell permeable peptide that blocks the MAPK-JNK signal pathway. The EC50 is calculated as 2.31 μM.  in vitro: D-JNKI-1 is an efficient inhibitor of the action of all three JNK isoforms produced by linking the 20 amino acid terminal JNK-inhibitory sequence (JNK binding domain) of JIP1/IB1 to a 10 amino acid HIV-TAT transporter sequence. D-JNKI-1 effectively blocks apoptosis of insulin-secreting cells by inhibiting the MAPK-JNK signal pathway.  in vivo: D-JNKI-1 protects P3 mouse organ of Corti hair cells against neomycin ototoxicity.

Scientific Research Applications

Auditory Disorders

  • Protection Against Sound Trauma-Induced Hearing Loss :

    • D-JNKI-1, delivered via the round window membrane, prevents hair cell death and the development of a permanent shift in hearing threshold caused by sound trauma in a dose-dependent manner (Wang et al., 2007).
  • Otoprotective Applications in Acute Cochlear Injury :

    • Blocking the JNK pathway using D-JNKI-1 is effective as both a prophylactic and therapeutic agent for acute cochlear injury, providing protection against permanent sensorineural hearing loss (Eshraghi et al., 2018).

Neurological Conditions

  • Neuroprotection in Severe Cerebral Ischemia :

    • D-JNKI-1 exhibits neuroprotective properties in models of both mild and severe cerebral ischemia, with an extended therapeutic window (Hirt et al., 2004).
  • Treatment of Acute Ischemic Brain Damage in Neonates :

    • A single intraperitoneal injection of D-JNKI-1 after hypoxic-ischemic brain injury strongly reduces neonatal brain damage by inhibiting neuroinflammation and apoptosis (Nijboer et al., 2013).

Inflammatory Diseases

  • Therapeutic Effect in Chronic Colitis :

    • D-JNKI-1 significantly decreases the disease activity index in a murine model of chronic colitis, suggesting its potential as a therapeutic agent (Kersting et al., 2013).
  • Reduction of Inflammatory Response and Hepatic Damage :

    • Administration of D-JNKI-1 after hemorrhagic shock but before resuscitation reduces hepatic damage and inflammatory changes, indicating its potential in treating the consequences of hemorrhage/resuscitation (Relja et al., 2009).

properties

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.